molecular formula C4H4I2O3 B107641 Iodoacetic anhydride CAS No. 54907-61-8

Iodoacetic anhydride

Cat. No. B107641
CAS RN: 54907-61-8
M. Wt: 353.88 g/mol
InChI Key: RBNSZWOCWHGHMR-UHFFFAOYSA-N
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Description

Iodoacetic anhydride is a compound that is not directly mentioned in the provided papers, but it can be inferred to be related to iodoacetate and acetic anhydride, which are discussed in the context of various chemical reactions and their applications in organic synthesis. Iodoacetate is known for its reactivity with sulfhydryl groups in proteins and has been used in protein chemistry as an alkylation reagent . Acetic anhydride is a reagent that reacts with various substrates to form acetylated products and is involved in acyl-exchange reactions .

Synthesis Analysis

The synthesis of related compounds involves palladium-catalyzed reactions, where aryl iodides react with acetic anhydride to form acetophenones without the need for carbon monoxide . Additionally, iodoacetylene, which can be prepared from ethynylmagnesium bromide or tributyl(ethynyl)tin with iodine, is used in the synthesis of 5-iodoisoxazole derivatives . These methods demonstrate the versatility of iodine-containing reagents in organic synthesis.

Molecular Structure Analysis

The molecular structure of iodoacetic anhydride is not directly discussed, but related aryliodine(III) derivatives have been studied. For instance, during the nitration of aryl iodides in acetic anhydride, aryliodine(III) compounds are formed as intermediates . The crystal structure of such compounds has been determined, providing insights into the molecular geometry and electronic structure of iodine-containing intermediates.

Chemical Reactions Analysis

Iodoacetate has been shown to react with methionine residues in proteins, potentially forming sulfonium salts . This reactivity is significant in understanding the modification of proteins and the role of iodoacetate in biological systems. In another study, the reactivity of acetic anhydride as an intermediate analogue in the acyl-exchange reaction of citramalate lyase is discussed, highlighting the importance of anhydrides in biochemical processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of iodoacetic anhydride are not directly reported, but the properties of related compounds suggest that iodoacetic anhydride would be reactive and potentially useful in organic synthesis. For example, the reactivity of iodoacetate with various functional groups in proteins and the use of acetic anhydride in enzymatic reactions indicate that iodoacetic anhydride could also exhibit interesting reactivity patterns.

Scientific Research Applications

Chloroplast Membrane Conformational Changes

Iodoacetic anhydride has been utilized in the study of chloroplast thylakoid membrane conformational changes. It was used to monitor changes in response to light, with findings indicating that Photosystem II-dependent proton release is required to elicit differential binding. This research enhances our understanding of chloroplast membrane dynamics and their response to external stimuli (Prochaska & Dilley, 1978).

Reactions with Methionine

Iodoacetic anhydride's interaction with methionine residues in proteins has been studied, revealing insights into the chemistry of protein modification. This research is significant for understanding protein chemistry and the effects of iodoacetic anhydride on protein function (Gundlach, Moore, & Stein, 1959).

Modification of Polypeptides

A method for the selective modification of alpha-amino groups at the N-termini of unprotected peptides was developed using iodoacetic anhydride. This technique is crucial for biochemical studies involving peptide modification and cross-linking, offering high selectivity and minimal side reactions (Wetzel et al., 1990).

Oxyiodinations of Alkenes and Alkynes

Iodoacetic anhydride is used in a novel method for the regio- and diastereoselective iodoacetoxylation of alkenes and alkynes. This approach represents a significant advancement in organic synthesis, providing a more environmentally friendly and efficient pathway for chemical transformations (Hokamp et al., 2017).

Photoreceptor Degeneration Studies

In a study on photoreceptor degeneration in cats, iodoacetic anhydride was used to induce complete photoreceptor degeneration, providing a model for genetic and cellular therapies in vision restoration (Nan et al., 2013).

Radiation-Sensitizing Effects

Iodoacetic anhydride was studied for its ability to enhance gamma-radiation inactivation of Micrococcus radiodurans, suggesting potential applications in microbiology and radiobiology (Lee, Anderson, & Elliker, 1963).

Effects on Insect Enzymes

Research on the effect of iodoacetic acid on choline acetylase in insects provides insights into the impact of chemical agents on insect physiology and potential applications in pest control (Boccacci, Natalizi, & Bettini, 1960).

Safety And Hazards

Iodoacetic anhydride is classified as Acute Tox. 3; Skin Corr. 1A; Eye Dam. 1; H301, H314, H318 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed, causes severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

(2-iodoacetyl) 2-iodoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4I2O3/c5-1-3(7)9-4(8)2-6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNSZWOCWHGHMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)OC(=O)CI)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4I2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10970240
Record name Iodoacetic anhydride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name Iodoacetic anhydride
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Product Name

Iodoacetic anhydride

CAS RN

54907-61-8
Record name Iodoacetic anhydride
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Record name Iodoacetic anhydride
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Record name Iodoacetic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
289
Citations
R Wetzel, R Halualani, JT Stults… - Bioconjugate Chemistry, 1990 - ACS Publications
… generation of mixed acid anhydrides by reaction of acetate bufferwith iodoacetic anhydride. Thus, when we reacted peptides with iodoacetic anhydride in 1.0 M. NaOAc, pH 6.0, about …
Number of citations: 108 pubs.acs.org
H Takalo, VM Mukkala, H Mikola, P Liitti… - Bioconjugate …, 1994 - ACS Publications
… were coupled to bioanalytical reagents, such as antibodies, after activations of the amino group on the chelates with thiophosgene, 2,4,6-trichloro-l,3,5-triazine, or iodoacetic anhydride. …
Number of citations: 183 pubs.acs.org
JT Stults, J Lai, S McCune, R Wetzel - Analytical chemistry, 1993 - ACS Publications
… Reaction of a peptide at pH 6 with iodoacetic anhydride selectively modifies the N-terminus by exploiting the pifa differences between the a-amino group and any lysine side-chain e-…
Number of citations: 94 pubs.acs.org
SJ WOOD, R WETZEL - International Journal of Peptide and …, 1992 - Wiley Online Library
… The first step involves acylation of the N-terminal r-amino group with iodoacetic anhydride at pH 6. This acylation reaction has > 90eb specificity for peptide r-amino groups and gives no …
Number of citations: 20 onlinelibrary.wiley.com
A Speirs, CH Moore, DH Boxer… - Biochemical …, 1983 - portlandpress.com
… A stock solution of iodoacetic anhydride in dioxan was … off, and the solution of iodoacetic anhydride was used without … ), and 200,umol of stock iodoacetic anhydride (2ml stock solution) …
Number of citations: 24 portlandpress.com
SJ Wood, R Wetzel - Bioconjugate chemistry, 1992 - ACS Publications
… Separately, the -amino group of the peptide GGYR was specifically iodoacetylated by reaction with iodoacetic anhydride at pH 6. Reaction of the thiolcontaining carbohydrate with …
Number of citations: 12 pubs.acs.org
RM Moriarty, SC Gupta, H Hu… - Journal of the …, 1981 - ACS Publications
… 11 In a somewhat related reaction the formation of-iodoacetic anhydride from the reaction of ketene, iodine, and C6H5I= 0 has been reported. 12 (2)(a) F. Lichtenberger, W. …
Number of citations: 98 pubs.acs.org
OA Borisova, AS Romanenkov, VG Metelev… - Molecular Biology, 2003 - Springer
… iodoacetic anhydride (7.5 mg of iodoacetic anhydride in 130 µl of acetonitrile). The resulting mixture was incubated at 37C for 2 h with occasional stirring. After the reaction, acetonitrile …
Number of citations: 5 link.springer.com
HF Gaertner, RE Offord, R Cotton, D Timms… - Bioconjugate …, 1994 - ACS Publications
… The a-amino group of a second polypeptide is selectively iodoacetylated by reaction with iodoacetic anhydride at pH 6.0 or the N-hydroxysuccinimide ester derivative at pH 7.0. …
Number of citations: 8 pubs.acs.org
RS Borisov, DI Zhilyaev, NY Polovkov… - … in Mass Spectrometry, 2014 - Wiley Online Library
… the N-terminus in peptides by acylation with iodoacetic anhydride, iodoacetic acid or other … the presence of dicyclohexylcarbodiimide) or iodoacetic anhydride followed by treatment with …

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